

SikaBiresin TD-165 vs. other embedding resins for electron microscopy

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A Comparative Guide to Embedding Resins for Electron Microscopy: SikaBiresin **TD-165** vs. Standard Alternatives

For researchers, scientists, and drug development professionals utilizing electron microscopy (EM), the choice of embedding resin is a critical determinant of imaging success. The ideal resin provides excellent structural preservation, uniform polymerization, and ease of sectioning. This guide offers an objective comparison of SikaBiresin **TD-165**, a commercially available epoxy resin, with established embedding resins used in electron microscopy, supported by available data and standard experimental protocols.

Overview of Embedding Resins

The primary goal of embedding is to infiltrate the dehydrated biological sample with a liquid monomer that subsequently hardens into a solid block, providing the necessary support for ultrathin sectioning. The properties of the resin, such as viscosity, hardness, and stability under the electron beam, directly impact the quality of the final micrograph.[1] Epoxy resins and acrylic resins are the two major categories of embedding media used in electron microscopy.

Epoxy Resins, such as Epon, Araldite, and Spurr's resin, are the most widely used for morphological studies due to their excellent preservation of fine structure, low shrinkage (<2%), and stability under the electron beam.[1][2] They polymerize uniformly and are compatible with various dehydration agents, though a transition solvent like propylene oxide is often required. [2][3]



Acrylic Resins, like London Resin (LR) White, are hydrophilic and are particularly suited for immunocytochemistry, as they allow for easier antibody penetration into the sections.[4][5] They have a very low viscosity, facilitating infiltration.[4]

SikaBiresin **TD-165**, in combination with a base resin such as SikaBiresin TD-150, is a high-transparency epoxy casting resin.[6][7] While primarily marketed for applications in art and decoration, its physical properties can be compared to those of traditional EM resins to evaluate its theoretical suitability for microscopy applications.[6][7][8] There is currently no direct evidence or published literature supporting the use of SikaBiresin **TD-165** for electron microscopy.

Quantitative Comparison of Resin Properties

The selection of an embedding resin often involves a trade-off between various physical properties. Low viscosity allows for better and faster infiltration of the tissue, which is particularly crucial for dense samples.[9][10] The hardness of the final block is critical for obtaining thin, uniform sections.[11]

Property	SikaBiresin TD-150/TD- 165 Mix	Epon 812 (or substitute)	Araldite 502	Spurr's Resin	LR White
Viscosity (at 25°C)	~500 mPa·s[12]	150-220 cP[3]	~3000 cP[3]	60 cP[3][10]	8 cP[4][13]
Hardness (Shore D)	~D 80 (after 7 days @ RT) [12]	Variable (adjustable with hardener ratio)[14]	Variable (adjustable with hardener ratio)[15]	Variable (adjustable with flexibilizer)[9]	Available in medium and hard grades[13]
Curing Time	24h @ RT + 16h @ 50°C for final hardness[12]	12h @ 45°C and 24h @ 60°C[3]	36h @ 45°C or overnight @ 60-70°C[3]	~8 hours at 70°C[16]	20-24 hours at 60°C[17]
Resin Type	Epoxy[6]	Epoxy[3]	Epoxy[3]	Epoxy[2]	Acrylic[4]



Note: The data for SikaBiresin TD-150/**TD-165** is from its general product data sheet and not from studies related to electron microscopy applications.[12] The hardness of epoxy resins used in EM is typically adjusted by altering the ratio of hardeners (e.g., DDSA and NMA for Epon) or flexibilizers.[9][14][15] A recent study quantified the Vickers hardness (HV) of several common EM resins, with values ranging from approximately 10-18 HV.[18]

Detailed Comparison of Embedding Resins SikaBiresin TD-165

- Advantages: High transparency and good UV resistance.[6][7]
- Disadvantages: Primarily designed for casting and coating applications, not for ultrathin sectioning.[7] Its viscosity is significantly higher than that of specialized low-viscosity EM resins like Spurr's and LR White.[12] The compatibility with EM stains and its performance under an electron beam are unknown.

Epon 812 (and its substitutes like EMbed 812)

- Advantages: The most widely used resin for routine EM, providing excellent structural
 preservation and good sectioning qualities.[2][14] It offers greater contrast than Araldite
 sections.[19] The hardness of the block can be easily adjusted.[14]
- Disadvantages: It has a relatively high viscosity compared to Spurr's or LR White and requires a transition solvent.[3] It can exhibit some inherent granularity which may limit very high-resolution studies.[3][20]

Araldite 502

- Advantages: Produces blocks with good cutting qualities and stability under the electron beam.[21][22] It has very little volume shrinkage upon polymerization.[3]
- Disadvantages: It has a very high viscosity, which can make tissue infiltration challenging.[3]
 [11]

Spurr's Resin



- Advantages: Features a very low viscosity, which allows for excellent and rapid infiltration of
 tissues, including hard and dense samples.[2][9][10] It is compatible with ethanol, potentially
 eliminating the need for a transition solvent.[2][16] Sections are tough under the electron
 beam.[9]
- Disadvantages: The components of Spurr's resin are considered toxic and should be handled with care.[23]

LR White

- Advantages: Being a hydrophilic acrylic resin with ultra-low viscosity, it is excellent for immunocytochemistry as it allows for easy penetration of antibodies.[4][5][13] It can be cured by heat, UV light, or chemical accelerators.[4]
- Disadvantages: It may not provide the same level of ultrastructural preservation as epoxy resins for purely morphological studies.[2] Polymerization can be inhibited by oxygen.[5]

Experimental Protocols

A standard protocol for embedding biological samples in epoxy resins for electron microscopy involves several key steps: fixation, dehydration, infiltration, and polymerization. The following is a generalized protocol that can be adapted for resins like Epon, Araldite, and potentially other epoxy resins.

Fixation

The goal of fixation is to preserve the cellular structure as close to its living state as possible.

- Primary Fixation: Immerse small tissue blocks (e.g., 1-2 mm cubes) in a primary fixative solution. A common fixative is a mixture of 2.5% glutaraldehyde and 2% formaldehyde in a 0.1 M sodium cacodylate or phosphate buffer (pH 7.4) for at least 2 hours at room temperature.[2] For cell cultures, the fixative can be added directly to the media.[2]
- Washing: Rinse the samples thoroughly with the same buffer used for fixation.
- Secondary Fixation (Post-fixation): To enhance contrast, particularly of membranes, treat the samples with 1% osmium tetroxide in buffer for 1-2 hours.



Dehydration

Water must be removed from the sample before infiltration with the non-hydrophilic epoxy resin.

Perform a graded series of ethanol dehydration:

50% Ethanol: 10 minutes

70% Ethanol: 10 minutes

90% Ethanol: 10 minutes

100% Ethanol: 2 changes of 15 minutes each.[14]

Infiltration

The dehydrating agent is gradually replaced with the embedding resin.

• Transition Solvent: Immerse the samples in a transition solvent like propylene oxide for 2 changes of 15 minutes each.[14] This step is crucial for many epoxy resins that are not fully miscible with ethanol.[3]

- Resin Infiltration:
 - Transfer samples to a 1:1 mixture of propylene oxide and the prepared epoxy resin mixture for at least 1 hour.[14][15]
 - Replace with a 1:2 mixture of propylene oxide and resin and leave for 2-4 hours or overnight.
 - Transfer to 100% fresh resin for at least 2 changes of 1-2 hours each to ensure complete removal of the transition solvent.

Embedding and Polymerization

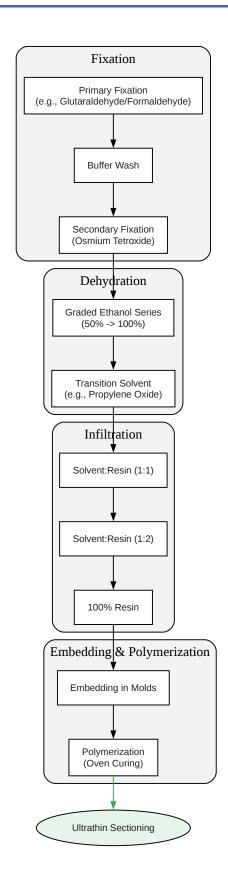
The infiltrated samples are placed in molds and the resin is hardened.



- Place individual samples in embedding molds (e.g., BEEM® capsules) and fill with fresh resin.
- Polymerize in an oven at the temperature and duration specified for the particular resin. For Epon 812, a common schedule is 60-70°C overnight.[3] For Araldite 502, curing is typically done at 60°C overnight.[15]

Mandatory Visualization





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Caption: General workflow for sample preparation and epoxy resin embedding for electron microscopy.

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